N-methyl-N-2-propyn-1-yl-3-azetidinamine
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Overview
Description
N-methyl-N-2-propyn-1-yl-3-azetidinamine is a chemical compound with the molecular formula C4H7N. It is also known by other names such as N-methylpropargylamine and 3-methylamino-1-butyne . This compound is characterized by the presence of a propargyl group attached to a nitrogen atom, which is further bonded to a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-2-propyn-1-yl-3-azetidinamine typically involves the reaction of propargylamine with formaldehyde and a secondary amine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-2-propyn-1-yl-3-azetidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methyl-N-2-propyn-1-yl-3-azetidinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-2-propyn-1-yl-3-azetidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-methylpropargylamine
- 3-methylamino-1-butyne
- N-(2-propynyl)-N-methylamine
- N-methylpropyn-2-ylamine
Uniqueness
N-methyl-N-2-propyn-1-yl-3-azetidinamine is unique due to its specific structural features, such as the presence of both a propargyl group and a methyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H12N2 |
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Molecular Weight |
124.18 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylazetidin-3-amine |
InChI |
InChI=1S/C7H12N2/c1-3-4-9(2)7-5-8-6-7/h1,7-8H,4-6H2,2H3 |
InChI Key |
UJELPTAYBBBTSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1CNC1 |
Origin of Product |
United States |
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